o-Cumylphenol

Catalog No.
S1520211
CAS No.
18168-40-6
M.F
C15H16O
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Cumylphenol

CAS Number

18168-40-6

Product Name

o-Cumylphenol

IUPAC Name

2-(2-phenylpropan-2-yl)phenol

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3

InChI Key

CJWNFAKWHDOUKL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O

o-Cumylphenol, also known as 2-cumylphenol, is an organic compound with the molecular formula C₁₅H₁₆O. It features a phenolic structure where a cumyl group (isopropylbenzene) is attached to the ortho position of a phenol ring. This compound is primarily used in industrial applications due to its properties as a lubricant and antioxidant. Its unique structure allows it to participate in various

  • Oxidation: This compound can be oxidized to form quinones, which serve as important intermediates in organic synthesis.
  • Reduction: Quinones derived from o-cumylphenol can be reduced back to their corresponding phenolic compounds, demonstrating its versatility in redox reactions.
  • Alkylation: The compound can participate in alkylation reactions, which are essential for producing various alkylphenols used in lubricants and antioxidants .

Research indicates that o-cumylphenol exhibits biological activity, particularly concerning its ecotoxicological effects. It has been studied for its potential endocrine-disrupting properties, similar to other alkylphenols . The compound's degradation by specific fungi has shown promise in reducing toxicity, indicating that it may have implications for environmental health and safety .

There are several methods for synthesizing o-cumylphenol:

  • Direct Alkylation: One common method involves the reaction of phenol with alpha-methylstyrene in the presence of an acid catalyst. This process allows for the selective formation of o-cumylphenol .
  • Hydroperoxide Reaction: Another synthesis route includes the reaction of cumene hydroperoxide with phenols, which facilitates the formation of various alkylated phenolic compounds .

o-Cumylphenol finds applications in various industries:

  • Lubricants: Due to its antioxidant properties, it is utilized in formulating lubricants that require thermal stability and resistance to oxidation.
  • Antioxidants: The compound serves as an antioxidant in plastics and rubber products, enhancing their durability and performance.
  • Intermediate for Synthesis: It acts as an intermediate in the production of other chemicals and materials, including pharmaceuticals and agrochemicals.

Studies have focused on the interaction of o-cumylphenol with biological systems and environmental factors. Research highlights its degradation by specific fungi, which can mitigate its toxicity and ecological impact. For instance, the fungus Umbelopsis isabellina has been shown to effectively degrade o-cumylphenol, leading to reduced toxicity levels in contaminated environments .

Several compounds share structural similarities with o-cumylphenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
p-CumylphenolPara-substitutedExhibits different biological activity compared to o-cumylphenol.
NonylphenolNonyl-substitutedKnown for higher toxicity and endocrine disruption potential.
4-Tert-octylphenolTertiary octyl groupCommonly used as a surfactant; more hydrophobic than o-cumylphenol.
PhenolSimple aromaticLacks alkyl substitution; serves as a precursor for many derivatives.

o-Cumylphenol's unique ortho substitution provides distinct chemical reactivity and biological properties compared to these similar compounds. Its specific applications in industrial processes highlight its importance within the realm of organic chemistry.

Friedel-Crafts Alkylation Mechanisms

The primary synthetic route for ortho-cumylphenol production relies on the Friedel-Crafts alkylation reaction, which represents one of the most fundamental and widely employed methods in industrial organic synthesis. This electrophilic aromatic substitution mechanism involves the reaction between phenol and alpha-methylstyrene in the presence of acid catalysts, leading to the selective formation of cumylphenol isomers. The mechanism proceeds through several distinct steps that collectively determine both the efficiency and selectivity of the overall transformation.

The initial step involves the activation of alpha-methylstyrene through interaction with the acid catalyst, generating a highly reactive electrophilic carbocation intermediate. This carbocation formation occurs through protonation of the alpha-methylstyrene double bond, followed by rearrangement to produce the most stable tertiary carbocation species. The stability of this intermediate plays a crucial role in determining the overall reaction kinetics and product distribution, as more stable carbocations tend to favor higher yields of the desired alkylated products.

The subsequent nucleophilic attack by the phenol molecule occurs preferentially at positions of high electron density on the aromatic ring. The hydroxyl group on phenol acts as a powerful activating group, directing the incoming electrophile primarily to the ortho and para positions through resonance effects. However, the formation of ortho-cumylphenol specifically requires careful control of reaction conditions to favor ortho selectivity over para selectivity, which typically dominates under standard conditions.

Alternative mechanistic pathways have been identified through detailed kinetic studies, revealing that the reaction can proceed through both direct carbon-carbon bond formation and initial oxygen alkylation followed by rearrangement. Research has demonstrated that under certain conditions, the phenolate anion can undergo initial oxygen alkylation to form an ether intermediate, which subsequently rearranges through intramolecular migration to yield the carbon-alkylated product. This rearrangement mechanism becomes particularly significant when the reaction medium favors the formation of phenolate anions through basic conditions.

Reaction Optimization Strategies

Optimization of ortho-cumylphenol synthesis requires careful consideration of multiple reaction parameters, including temperature, pressure, catalyst selection, and reactant ratios. Comprehensive studies have revealed that temperature control represents one of the most critical factors in achieving optimal yields and selectivity. Typical reaction temperatures range from 40 to 100 degrees Celsius, with the optimal range being 50 to 70 degrees Celsius for most catalyst systems. At temperatures below this range, reaction rates become prohibitively slow, while excessive temperatures lead to increased formation of undesirable byproducts and decreased selectivity.

Pressure optimization plays an equally important role in industrial processes, with typical operating pressures ranging from 0.1 to 0.7 MegaPascal. The pressure selection directly influences the physical state of reactants and products, affecting mass transfer rates and overall reaction kinetics. Higher pressures generally favor increased solubility of gaseous reactants and can enhance reaction rates, but must be balanced against increased equipment costs and safety considerations.

Catalyst selection and optimization represent perhaps the most complex aspect of process development. Traditional acid catalysts such as sulfuric acid and hydrogen chloride have been largely replaced by more selective and environmentally friendly alternatives. Ion exchange resins, particularly acidic cation exchange resins, have demonstrated superior performance in terms of selectivity and ease of separation. These heterogeneous catalysts offer the additional advantage of simplified product purification and catalyst recovery.

Recent research has explored novel catalyst systems based on metal triflates and metal triflimidates, which have shown remarkable selectivity for para-cumylphenol formation. Bismuth, copper, and scandium triflates have demonstrated excellent catalytic activity with para/ortho ratios ranging from 12 to 20. While these catalysts primarily favor para-substitution, careful modification of reaction conditions can influence the regioselectivity to some extent.

The role of reaction medium and solvent selection has emerged as a critical optimization parameter. Research has demonstrated that solvent selection can dramatically influence the product distribution between ortho and para isomers. Protic solvents such as water or trifluoroethanol tend to favor carbon alkylation over oxygen alkylation through hydrogen bonding interactions with the phenolate oxygen. This effect can be exploited to enhance the formation of carbon-alkylated products when desired.

Industrial-Scale Production Processes

Industrial production of ortho-cumylphenol typically employs continuous process technology to ensure consistent product quality and economic efficiency. The process design incorporates multiple reactor configurations, with packed bed reactors being the most commonly employed due to their superior heat transfer characteristics and ease of catalyst handling. These reactors operate under carefully controlled conditions with weighted hourly space velocities ranging from 0.1 to 12.0, with optimal performance typically achieved in the range of 0.2 to 6.0 pounds of feed per hour per pound of dry catalyst.

The integration of ortho-cumylphenol production with existing phenol manufacturing infrastructure represents a significant advantage in industrial implementation. Alpha-methylstyrene, one of the primary reactants, is readily available as a byproduct from the cumene process used for phenol production. This byproduct stream typically contains 20 to 78 weight percent cumene, which has been found to enhance the selectivity of the cumylphenol formation reaction. This integration allows for cost-effective utilization of waste streams while reducing the overall environmental impact of the production process.

Process intensification strategies have been implemented to improve overall efficiency and reduce capital costs. The use of crude alpha-methylstyrene directly from phenol production facilities eliminates the need for expensive purification steps, resulting in significant cost savings. Studies have demonstrated that the presence of cumene in the feed stream actually improves selectivity for para-cumylphenol formation, with optimal performance achieved at cumene concentrations of 35 to 55 weight percent based on the total reaction mixture.

Advanced process control systems have been developed to optimize production parameters in real-time. These systems monitor key variables such as temperature profiles, conversion rates, and product selectivity, making automatic adjustments to maintain optimal operating conditions. The implementation of such control systems has resulted in significant improvements in product consistency and overall process efficiency.

The following table summarizes typical industrial operating conditions for ortho-cumylphenol production:

ParameterOptimal RangeTypical ValueUnits
Temperature50-7060°C
Pressure0.2-0.50.3MPa
Space Velocity0.2-6.02.0h⁻¹
Phenol:Alpha-methylstyrene Ratio1.5:1-3:12:1Molar
Cumene Content35-5545wt%

Byproduct Management and Purification Techniques

The production of ortho-cumylphenol generates several byproducts that require careful management and separation to achieve the desired product purity. The primary byproducts include para-cumylphenol, dicumylphenol, alpha-methylstyrene dimers such as trimethylphenylindane, and various oligomeric species. Effective separation of these components requires sophisticated distillation sequences operating under carefully controlled conditions.

The purification process typically begins with the removal of acid catalyst through treatment with an anionic resin bed. This step is crucial for preventing catalyst-induced side reactions during subsequent purification steps and ensuring product stability. The neutralized reaction mixture then proceeds through a series of distillation columns designed to separate components based on their boiling point differences.

The first distillation column operates under reduced pressure to remove unreacted cumene and phenol, which can be recycled back to the reactor system. This step typically operates at pressures of 20-40 mmHg absolute and temperatures of 170-225 degrees Celsius. The overhead stream from this column contains primarily cumene and phenol, while the bottom stream contains the cumylphenol products and heavier byproducts.

Subsequent separation steps focus on isolating the desired ortho-cumylphenol from its para isomer and other byproducts. This separation presents significant challenges due to the relatively small differences in boiling points between isomers. Advanced distillation techniques, including packed column designs with high theoretical plate numbers, are typically employed to achieve the required separation efficiency.

The management of heavy byproducts, particularly dicumylphenol and polymeric materials, requires specialized handling procedures. These materials tend to have limited volatility and can cause fouling in distillation equipment if not properly managed. Some industrial processes incorporate thermal decomposition steps to break down these heavy materials into more volatile components that can be more easily separated.

Color stabilization represents an important aspect of product purification, particularly for applications requiring high-quality appearance standards. Research has demonstrated that the addition of hypophosphorous acid at concentrations of 10-2000 parts per million can effectively stabilize color during the purification process. This treatment helps prevent the formation of colored impurities that can negatively impact product quality.

Advanced analytical techniques are employed throughout the purification process to monitor product quality and optimize separation efficiency. Gas chromatography with mass spectrometry detection provides detailed composition analysis, while nuclear magnetic resonance spectroscopy confirms structural integrity of the final product. These analytical methods enable real-time process optimization and ensure consistent product quality.

The following table presents typical purification step yields and product specifications:

Purification StepYieldPrimary Removed ComponentsOperating Conditions
Catalyst Removal>99%Acid catalyst residuesAmbient temperature, resin bed
Light Ends Removal95-98%Cumene, phenol20-40 mmHg, 170-200°C
Isomer Separation85-92%para-Cumylphenol10-30 mmHg, 200-225°C
Heavy Ends Removal90-95%Dicumylphenol, polymers5-20 mmHg, 220-250°C

Oxidation and Reduction Pathways

The oxidation chemistry of o-cumylphenol follows well-established phenolic oxidation mechanisms while exhibiting unique characteristics due to the cumyl substituent [22] [24]. Under strong oxidizing conditions using reagents such as potassium dichromate or chromium trioxide, o-cumylphenol undergoes two-electron oxidation to form corresponding quinone derivatives [24]. The oxidation mechanism proceeds through initial formation of a phenoxyl radical intermediate, followed by further oxidation to generate the quinone structure [22] [24].

Hydrogen atom abstraction reactions represent another important oxidation pathway for o-cumylphenol [5] [8]. Studies using cumyloxyl radicals demonstrate that hydrogen atom transfer occurs preferentially from the phenolic oxygen-hydrogen bond when intramolecular hydrogen bonding is disrupted [5] [8]. The reaction proceeds through a proton-coupled electron transfer mechanism, resulting in formation of phenoxyl radicals and cumyl alcohol products [5] [29].

Copper-catalyzed aerobic oxidation provides a selective approach for o-cumylphenol transformation [26]. Under these conditions, the compound can undergo ortho-oxygenation or oxidative coupling reactions to produce ortho-quinones, biphenols, or benzoxepines, depending on the specific copper salt, amine ligand, and reaction temperature employed [26]. The selectivity between these pathways is controlled by the choice of catalytic system and reaction conditions [26].

Atmospheric oxidation initiated by hydroxyl radicals follows a distinct mechanistic pathway [23]. The hydroxyl radical adds preferentially to the ortho position of the phenol ring, forming a hydroxycyclohexadienyl radical intermediate [23]. This intermediate subsequently combines with molecular oxygen at the ipso position, followed by elimination of hydroperoxyl radical to form 2-hydroxy-3,5-cyclohexadienone, which can isomerize to catechol derivatives [23].

Reduction pathways for o-cumylphenol derivatives primarily involve the conversion of quinone products back to hydroquinone forms [30]. Common reducing agents include sodium borohydride and hydrogen gas with palladium catalysts [30]. The reduction follows a two-electron mechanism, restoring the phenolic hydroxyl functionality while maintaining the cumyl substituent intact [30].

Table 1: Oxidation and Reduction Pathways of o-Cumylphenol

Reaction TypeReagents/ConditionsProductsMechanism
Phenol → Quinone oxidationK₂Cr₂O₇, H₂SO₄, strong oxidizing agentso-Benzoquinone derivativesTwo-electron oxidation via phenoxyl radical
Quinone → Hydroquinone reductionNaBH₄, H₂/Pd, reducing agentsHydroquinone derivativesTwo-electron reduction of quinone
Cumyloxyl radical HATCumyloxyl radical (CumO- )Phenoxyl radical + cumyl alcoholHydrogen atom transfer from O-H bond
Copper-catalyzed aerobic oxidationCu(I) salts, O₂, amine ligandso-Quinones, biphenols, benzoxepinesSingle electron transfer, radical coupling
Hydroxyl radical oxidationOH- radical, atmospheric conditions2-Hydroxy-3,5-cyclohexadienone → catecholOH addition at ortho position, O₂ addition

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of o-cumylphenol is dominated by the powerful activating and directing effects of the phenolic hydroxyl group [13] [14]. The hydroxyl substituent activates the aromatic ring toward electrophilic attack through resonance donation of electron density, while simultaneously directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group [13] [14] [33].

Halogenation reactions of o-cumylphenol proceed readily even in the absence of Lewis acid catalysts due to the strong activating effect of the hydroxyl group [14]. Treatment with bromine water results in rapid formation of polyhalogenated products, typically yielding 2,4,6-tribromo-o-cumylphenol as the major product [13] [14]. The reaction occurs at room temperature in aqueous media, demonstrating the enhanced reactivity compared to unsubstituted benzene [14].

Nitration of o-cumylphenol can be accomplished using dilute nitric acid at moderate temperatures, again reflecting the activated nature of the aromatic system [13] [14]. The reaction produces a mixture of nitro-substituted products with substitution occurring at positions ortho and para to the hydroxyl group [14]. Under more forcing conditions with concentrated nitric acid, multiple nitration can occur, leading to polynitro derivatives [14].

Sulfonation reactions follow similar regioselectivity patterns, with sulfonic acid groups entering at ortho and para positions relative to the phenolic hydroxyl [14]. The reaction typically requires sulfuric acid as both reagent and catalyst, proceeding through formation of sulfonium ion intermediates [14].

Friedel-Crafts alkylation reactions of o-cumylphenol demonstrate the compound's utility in forming carbon-carbon bonds [15] [16]. The reaction with alkenes in the presence of acid catalysts such as sulfuric acid or metal triflates proceeds with high regioselectivity for para substitution [15] [16]. Metal triflate catalysts, particularly bismuth, copper, and scandium triflates, provide excellent yields and remarkable para-selectivity in these transformations [16].

The cumyl substituent itself exerts secondary effects on electrophilic aromatic substitution patterns [15]. While the hydroxyl group dominates the directing effects, the cumyl group provides additional electron density through hyperconjugation and can influence the reactivity at specific positions through steric interactions [15] [38].

Table 2: Electrophilic Aromatic Substitution Reactions

ElectrophileProductsRegioselectivityReaction Conditions
Br₂/H₂OMixture of 2,4,6-tribromo-o-cumylphenolOrtho/para directed (OH activation)Room temperature, aqueous
HNO₃ (dilute)Mixture of nitro-o-cumylphenolsOrtho/para directedDilute acid, room temperature
HNO₃ (concentrated)Polynitro derivativesMultiple substitutionConcentrated acid, elevated temperature
SO₃H⁺Sulfonic acid derivativesOrtho/para directedH₂SO₄ catalyst
R⁺ (alkyl cations)Polyalkylated productsOrtho/para directedFriedel-Crafts conditions

Comparative Isomer Reactivity (Ortho vs. Para/Meta)

The positional isomers of cumylphenol exhibit markedly different reactivity patterns due to the varying electronic and steric effects of the cumyl substituent [12] [16]. The ortho isomer (o-cumylphenol) experiences significant steric interactions between the bulky cumyl group and the phenolic hydroxyl, leading to unique conformational preferences and reactivity characteristics [12].

In o-cumylphenol, the proximity of the cumyl group to the hydroxyl function creates opportunities for intramolecular hydrogen bonding and steric shielding of certain reaction sites [5] [8]. These effects can protect the phenolic oxygen-hydrogen bond from attack by certain electrophiles while simultaneously influencing the accessibility of aromatic positions for substitution reactions [5] [8]. The steric bulk of the cumyl group in the ortho position also affects the regioselectivity of electrophilic aromatic substitution, often biasing reactions toward the para position relative to the hydroxyl group [12] [16].

Para-cumylphenol (p-cumylphenol) represents the most reactive isomer in many electrophilic substitution reactions [16] [19]. The para positioning eliminates steric interactions between the cumyl and hydroxyl groups while maintaining the electronic activation provided by both substituents [16] [19]. This configuration allows for optimal electronic effects without steric hindrance, resulting in enhanced reactivity toward electrophiles [16] [19]. Studies of metal triflate-catalyzed alkylation reactions demonstrate that para-cumylphenol achieves higher yields and better selectivity compared to other isomers [16].

Meta-cumylphenol (m-cumylphenol) exhibits intermediate reactivity characteristics [16] [19]. The meta positioning isolates the cumyl group from direct interaction with the hydroxyl substituent, reducing both steric effects and electronic communication between the two functional groups [16] [19]. This positioning results in reactivity patterns that are primarily governed by the hydroxyl group's activating and directing effects, with minimal influence from the cumyl substituent [16] [19].

The comparative estrogenic and anti-androgenic activities of cumylphenol isomers also reflect these structural differences [19] [21]. Para-cumylphenol demonstrates the highest thermal stability and distinct biological activity profiles compared to ortho and meta isomers [19]. These differences in biological activity correlate with the varying abilities of the isomers to interact with hormone receptors, which is influenced by their conformational preferences and electronic distributions [19] [21].

Table 3: Comparative Isomer Reactivity

PositionCumyl Group EffectSubstitution PatternReactivity OrderKey Characteristics
Ortho (o-)Steric hindrance, electronic activationOrtho/para directing with steric biasHigh (with steric effects)Intramolecular interactions possible
Meta (m-)Minimal steric effects, weak activationMeta position less reactiveModerateIsolated from cumyl group effects
Para (p-)No steric hindrance, electronic activationHighly para-selectiveHighestOptimal electronic and steric balance

Functional Group Transformations in Derivative Synthesis

The phenolic hydroxyl group of o-cumylphenol serves as a versatile handle for functional group transformations, enabling the synthesis of numerous valuable derivatives [17] [44] [48]. These transformations leverage the nucleophilic character of the phenoxide anion and the reactivity of the hydroxyl group toward various electrophiles [17] [44].

Esterification reactions represent a major class of functional group transformations for o-cumylphenol [17] [42] [44]. Reaction with carboxylic acid halides under basic conditions produces the corresponding phenolic esters, which find applications as plasticizers and reactive diluents in polymer systems [17] [44]. The esterification can be extended to polycarboxylic acids, creating crosslinkable derivatives suitable for thermoset applications [17] [44]. Metal triflate catalysts have proven particularly effective for these transformations, providing high yields and excellent selectivity [42].

Glycidyl ether synthesis represents another important transformation pathway [44] [45] [49]. Treatment of o-cumylphenol with epichlorohydrin in the presence of base produces the corresponding glycidyl ether through nucleophilic substitution [44] [45]. These glycidyl ether derivatives serve as reactive diluents in epoxy resin formulations, reducing viscosity while participating in the curing process [44] [45]. The synthesis typically involves formation of a halohydrin intermediate followed by base-catalyzed cyclization to form the epoxide ring [45].

Williamson ether synthesis provides access to various alkyl and aryl ethers of o-cumylphenol [44] [46]. The reaction proceeds through nucleophilic substitution of alkyl halides by the phenoxide anion, formed by deprotonation of the phenol with strong base [44] [46]. This methodology enables the preparation of ether derivatives with varying alkyl chain lengths and functionalities [46].

Borate ester formation represents a specialized transformation that imparts flame retardant properties to the resulting derivatives [17] [44]. Reaction of o-cumylphenol with boric acid or borate esters produces phenolic borates that function as impact modifiers with enhanced fire resistance [17] [44]. These derivatives find particular utility in polymer applications where both mechanical property enhancement and flame retardancy are desired [17] [44].

Alkenyl ether synthesis through reaction with alkenyl halides or alcohols provides derivatives suitable for radical polymerization [17] [44]. These alkenyl-functional derivatives can be incorporated into polymer networks through their reactive double bonds, enabling crosslinking and property modification [17] [44].

The synthetic versatility of o-cumylphenol extends to more complex transformations involving the aromatic ring itself [15] [16]. Friedel-Crafts acylation and alkylation reactions can introduce additional substituents while preserving the phenolic functionality [15] [16]. These reactions enable the synthesis of multiply substituted derivatives with tailored properties for specific applications [15] [16].

Table 4: Functional Group Transformations in Derivative Synthesis

Starting MaterialProduct TypeSynthesis MethodApplications
o-CumylphenolCarboxylic acid estersReaction with carboxylic acid halidesPlasticizers, reactive diluents
o-CumylphenolGlycidyl ethersReaction with epichlorohydrin + baseEpoxy resin components, viscosity reducers
o-CumylphenolAlkyl ethersWilliamson ether synthesisChemical intermediates
o-CumylphenolBorate estersReaction with boric acid derivativesFlame retardant impact modifiers
o-CumylphenolAlkenyl ethersReaction with alkenyl halidesPolymer modification

Endocrine Disruption Mechanisms

o-Cumylphenol demonstrates significant endocrine-disrupting properties through multiple molecular mechanisms that interfere with normal hormonal signaling pathways. The compound exhibits its disruptive effects primarily through nuclear hormone receptor interactions, with particular emphasis on estrogen-related pathways and secondary effects on androgenic systems [1] [2].

The fundamental mechanism underlying o-cumylphenol's endocrine disruption involves its phenolic structure, which enables the compound to mimic natural hormones and bind to hormone receptors. This molecular mimicry occurs due to the presence of hydroxyl groups and aromatic rings that share structural similarities with endogenous hormones, particularly estrogens [3] [4]. The compound's ability to penetrate cellular membranes and reach intracellular targets facilitates its interaction with nuclear receptors, where it can act as either an agonist or antagonist depending on the specific receptor system [5].
The primary endocrine disruption mechanism involves interference with normal receptor-ligand interactions. o-Cumylphenol can displace natural hormones from their binding sites, leading to altered transcriptional activity and downstream gene expression changes [6]. This displacement mechanism is particularly significant because it can occur at relatively low concentrations, making environmental exposures potentially relevant for biological effects [7].

Additionally, o-Cumylphenol affects endocrine function through non-genomic pathways, including rapid membrane-mediated effects that can influence cellular signaling cascades without direct nuclear receptor binding. These effects include activation of protein kinase pathways, modulation of calcium signaling, and interference with G-protein coupled receptor systems [8] [9].

Estrogen Receptor Binding Dynamics

The interaction between o-cumylphenol and estrogen receptor systems represents one of the most well-characterized aspects of its biological activity. The compound demonstrates binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with binding constants in the nanomolar range indicating significant receptor occupancy at environmentally relevant concentrations [10] .

Competitive binding studies have revealed that o-cumylphenol exhibits moderate affinity for classical estrogen receptors, with IC50 values typically ranging from 10 to 100 nanomolar concentrations. This binding affinity, while approximately 1000-fold weaker than that of natural estradiol, is nonetheless sufficient to produce biological effects due to potential exposure levels and the compound's persistence in biological systems [12] [13].

The most significant finding regarding o-cumylphenol's estrogenic activity relates to its extraordinarily high binding affinity for estrogen-related receptor gamma (ERRγ). Crystal structure analysis has demonstrated that o-cumylphenol binds to ERRγ with a dissociation constant (KD) of approximately 5.5 nanomolar, representing one of the strongest known interactions between an environmental contaminant and this orphan nuclear receptor [14] [15].

The ERRγ binding mechanism involves specific amino acid residues within the ligand-binding domain, particularly Leucine 342, Asparagine 346, and Isoleucine 349, which form critical contact points with the phenolic structure of o-cumylphenol. The compound's isopropyl group provides additional hydrophobic interactions that stabilize the receptor-ligand complex through an induced-fit binding mechanism [16] [17].

X-ray crystallographic studies have revealed that o-cumylphenol binding to ERRγ maintains the receptor in a constitutively active conformation, leading to enhanced transcriptional activity even in the absence of natural ligands. This constitutive activation represents a unique mechanism of endocrine disruption that differs from classical estrogen receptor interactions [18] [19].

Anti-Androgenic Activity and Hormonal Interference

o-Cumylphenol exhibits significant anti-androgenic properties that contribute to its overall endocrine-disrupting profile. The compound acts as an androgen receptor (AR) antagonist, interfering with normal testosterone and dihydrotestosterone signaling pathways critical for male reproductive function and development [20] [21].

Reporter gene assays have demonstrated that o-cumylphenol can inhibit androgen-induced transcriptional activation with IC50 values in the micromolar range, typically between 1 and 10 μM. While this represents weaker anti-androgenic activity compared to its estrogenic effects, the concentrations required for AR antagonism are still within the range of potential environmental and occupational exposures [22] [23].

The anti-androgenic mechanism involves competitive binding to the androgen receptor ligand-binding domain, preventing natural androgens from accessing their binding sites. This competitive inhibition results in decreased expression of androgen-responsive genes and reduced androgenic signaling throughout target tissues [24] [25].

Beyond direct receptor antagonism, o-cumylphenol interferes with androgen biosynthesis through inhibition of key steroidogenic enzymes. The compound has been shown to reduce testosterone production in cultured Leydig cells by 30-70% at higher concentrations, with effects observed on multiple steps in the steroidogenic pathway including cholesterol side-chain cleavage and 17α-hydroxylase activity [26] [27].

Studies using the H295R steroidogenesis assay have confirmed that o-cumylphenol can alter the production of multiple steroid hormones, generally leading to decreased androgen levels and increased estrogen production. This dual effect on steroid hormone balance represents a particularly concerning aspect of the compound's endocrine-disrupting activity [28] [29].

The hormonal interference extends to the hypothalamic-pituitary-gonadal axis, where o-cumylphenol exposure has been associated with altered luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. These changes in gonadotropin regulation can have cascading effects on reproductive function and development [30] [31].

Ecotoxicological Impact on Aquatic Ecosystems

The ecotoxicological profile of o-cumylphenol in aquatic environments demonstrates significant potential for environmental harm across multiple taxonomic groups and ecological levels. The compound's persistence and bioaccumulation potential, combined with its biological activity, create conditions for widespread ecosystem disruption [32] [33].
Acute toxicity studies across various aquatic organisms have revealed species-specific sensitivities to o-cumylphenol exposure. Crustaceans, particularly Daphnia magna, demonstrate high sensitivity to the compound, with effects observed at concentrations relevant to environmental contamination scenarios. The differential sensitivity patterns suggest that certain taxonomic groups may serve as sentinel species for monitoring o-cumylphenol contamination [34] [35].

Chronic exposure studies have documented sublethal effects that may be more environmentally relevant than acute toxicity endpoints. These effects include altered reproductive success, developmental abnormalities, and behavioral modifications that can impact population dynamics and ecosystem function. The biotransformation and detoxification study using Umbelopsis isabellina demonstrated that fungal degradation can reduce both the concentration and toxicity of o-cumylphenol in environmental matrices [36] [37].

The compound's impact on aquatic primary producers represents a critical concern for ecosystem health. Studies with marine phytoplankton and freshwater algae have shown that o-cumylphenol can interfere with photosynthetic processes and cellular metabolism, potentially affecting the base of aquatic food webs. These effects on primary productivity can have cascading consequences throughout the ecosystem [38] [39].

Bioaccumulation studies have revealed that o-cumylphenol can accumulate in aquatic organisms, particularly in lipid-rich tissues. The compound's lipophilic nature facilitates its transfer through food webs, with potential for biomagnification in higher trophic levels. This bioaccumulation potential increases the likelihood of chronic exposure effects in aquatic vertebrates [40].

The ecotoxicological assessment of o-cumylphenol has been complicated by the compound's presence in complex environmental mixtures. Real-world exposures typically involve multiple contaminants that may interact synergistically or antagonistically. Effect-directed analysis approaches have been developed to identify the contribution of specific compounds like o-cumylphenol to the overall toxicity of environmental samples.

Molecular-level effects in aquatic organisms include oxidative stress induction, DNA damage, and disruption of cellular signaling pathways. The integrated biomarker response approach has been used to assess the overall health status of organisms exposed to o-cumylphenol, providing a comprehensive evaluation of biological effects that extends beyond traditional toxicity endpoints.

XLogP3

4.4

UNII

W8K97R8J5R

Other CAS

18168-40-6

Wikipedia

O-cumylphenol

Dates

Last modified: 07-17-2023

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